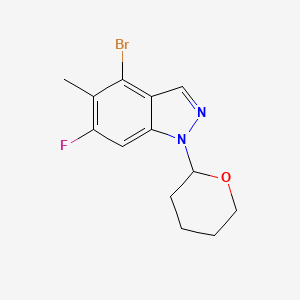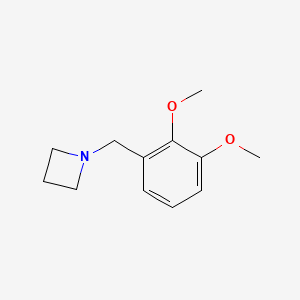
1-(2,3-Dimethoxybenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,3-dimethoxybenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(2,3-Dimethoxybenzyl)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of azetidine with 2,3-dimethoxybenzyl chloride under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, allowing it to react with the benzyl chloride to form the desired product .
Industrial production methods for azetidines often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, a one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave irradiation has been reported to be efficient and scalable .
化学反应分析
1-(2,3-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the methoxy groups.
Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions with alkenes or imines to form larger ring systems
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts such as copper or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,3-Dimethoxybenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of new antibiotics and antiviral agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as antimicrobial coatings and non-viral gene transfection agents
作用机制
The mechanism of action of 1-(2,3-Dimethoxybenzyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
1-(2,3-Dimethoxybenzyl)azetidine can be compared with other azetidine derivatives and related compounds:
Azetidine: The parent compound without the benzyl group, which has different reactivity and applications.
1-Benzylazetidine: Similar structure but lacks the methoxy groups, affecting its chemical properties and reactivity.
2,3-Dimethoxybenzylamine: Contains the same benzyl group but lacks the azetidine ring, leading to different biological activities and applications .
The uniqueness of this compound lies in the combination of the azetidine ring and the 2,3-dimethoxybenzyl group, which imparts specific chemical reactivity and biological activity that are not observed in other similar compounds.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-[(2,3-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-3-5-10(12(11)15-2)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3 |
InChI 键 |
YYTJMFLASVGPII-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



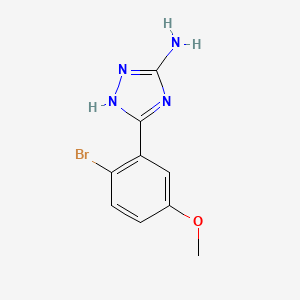
![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)

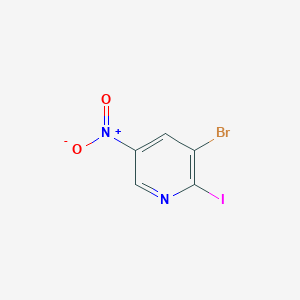
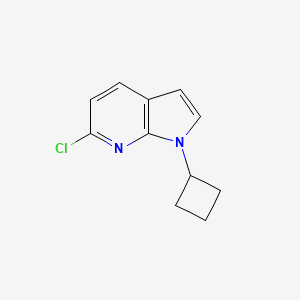

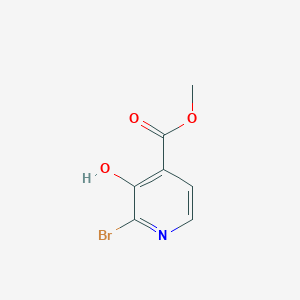
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
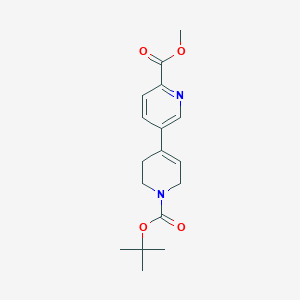
![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
